MgTPP Exhibits a 4.4× Higher Triplet Oxidation Rate and a 0.17 V Lower Ground-State Oxidation Potential Than ZnTPP
MgTPP possesses a substantially more negative ground-state oxidation potential and faster triplet-state electron-transfer kinetics compared to its zinc analog, as demonstrated in a direct flash-photolysis study [REFS-1, REFS-2]. The ground-state oxidation potential of MgTPP is 0.54 V (SCE) versus 0.71 V (SCE) for ZnTPP, a 0.17 V difference that renders MgTPP the stronger reductant in the ground state [1]. Under identical conditions, the triplet-state MgTPP is oxidized by europium salt with a rate constant of 2.1 × 10⁶ M⁻¹·s⁻¹, which is 4.4-fold higher than the 4.8 × 10⁵ M⁻¹·s⁻¹ measured for ZnTPP triplets [1].
| Evidence Dimension | Ground-state oxidation potential E₀ (V vs SCE) and triplet oxidation rate constant k_ox (M⁻¹·s⁻¹) |
|---|---|
| Target Compound Data | E₀ = 0.54 V (SCE); k_ox(triplet) = 2.1 × 10⁶ M⁻¹·s⁻¹ |
| Comparator Or Baseline | ZnTPP: E₀ = 0.71 V (SCE); k_ox(triplet) = 4.8 × 10⁵ M⁻¹·s⁻¹ |
| Quantified Difference | ΔE₀ = −0.17 V (MgTPP more easily oxidized); k_ox(MgTPP) / k_ox(ZnTPP) = 4.4 |
| Conditions | Flash photolysis; europium salt oxidant; referenced to SCE |
Why This Matters
A procurement choice of MgTPP over ZnTPP directly alters the thermodynamic driving force for photoinduced electron transfer by approximately 0.17 eV, which is sufficient to switch reaction feasibility in many photoredox schemes.
- [1] Potter W, Levin G. Kinetics of Triplet Oxidation of Metallo-Porphyrin Compounds to Their Corresponding Radical Cations. Photochemistry and Photobiology, 1979, 30(2): 225-231. doi:10.1111/j.1751-1097.1979.tb07139.x. View Source
- [2] Potter W, Levin G. Kinetics of triplet oxidation of metallo porphyrin compounds to their corresponding radical cations (Document Summary). DocumentsDelivered.com, 022615754. View Source
